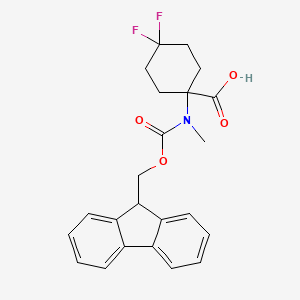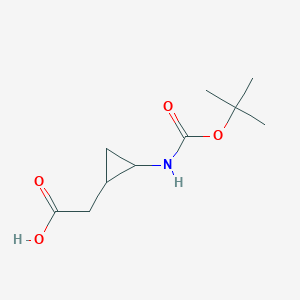
2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is an organic compound with the molecular formula C10H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopropyl ring and an acetic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method includes the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino group during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with specific molecular targets, such as enzymes or receptors, depending on the final structure of the synthesized molecule .
Comparaison Avec Des Composés Similaires
2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid: This compound is structurally similar but may have different substituents on the cyclopropyl ring.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amine used in organic synthesis.
Uniqueness: 2-(2-((tert-Butoxycarbonyl)amino)cyclopropyl)acetic acid is unique due to its specific combination of a cyclopropyl ring and an acetic acid moiety, which provides distinct reactivity and stability. The presence of the Boc group allows for selective protection and deprotection, making it a valuable intermediate in complex synthetic pathways .
Propriétés
Formule moléculaire |
C10H17NO4 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-4-6(7)5-8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Clé InChI |
INXYYFYPMHZEHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


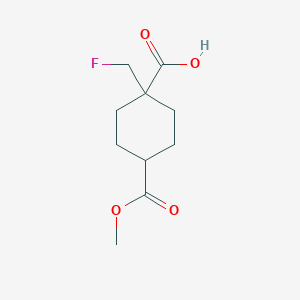
![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)
![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
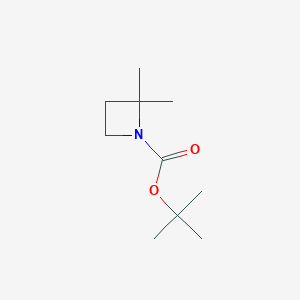
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)
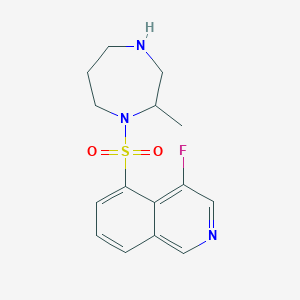

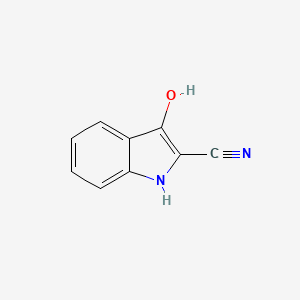
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
